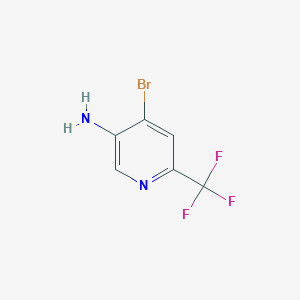

1-Bromo-6-fluoroisoquinoline

Overview

Description

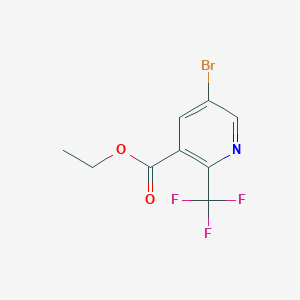

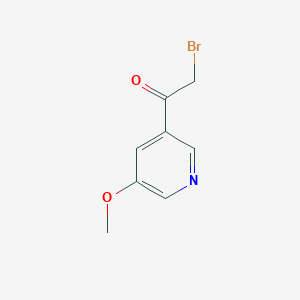

1-Bromo-6-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent . The reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile produces 7-bromo-4-fluoro-1-hydroxy-isoquinoline as a single isomer in a one-pot reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

Fluorinated isoquinolines, such as this compound, have unique characteristics such as biological activities and light-emitting properties . They have been synthesized because of the remarkable progress in synthetic methodologies for fluorinated heterocycles .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 226.05 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications

Synthesis of Key Drug Intermediates

A study by Nishimura and Saitoh (2016) demonstrated the use of a similar compound, synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, as a key intermediate in drug discoveries. This process was optimized to reduce isolation processes and increase yield, highlighting the importance of such bromo-fluoroisoquinoline derivatives in streamlining synthetic routes for medicinal chemistry applications Nishimura & Saitoh, 2016.

Antibacterial Activity

Hayashi et al. (2002) explored the synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, utilizing a palladium-catalyzed cross-coupling reaction with 6-fluoro or 6-unsubstituted 7-bromo-1-cyclopropyl-8-methoxy (or difluoromethoxy)-4-oxoquinoline-3-carboxylate. These compounds displayed excellent antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing the role of 1-bromo-6-fluoroisoquinoline derivatives in developing new antibacterial agents Hayashi et al., 2002.

Safety and Hazards

Mechanism of Action

Target of Action

1-Bromo-6-fluoroisoquinoline is a type of fluorinated isoquinoline . Fluorinated isoquinolines are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities . .

Mode of Action

It’s worth noting that fluorinated isoquinolines, in general, have a unique mechanism of action that differs from antibiotics and other groups of antibacterials . This allows them to be applied for the treatment of infectious diseases caused by strains resistant to many other classes of antibacterial drugs .

Biochemical Pathways

Fluorinated isoquinolines are known to exhibit various bioactivities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :

Result of Action

Given the unique characteristics of fluorinated isoquinolines, it can be inferred that this compound may have significant biological activities .

Action Environment

It’s worth noting that the properties of fluorinated isoquinolines can often cause unique bioactivities , which may be influenced by environmental factors.

properties

IUPAC Name |

1-bromo-6-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLWKPCARWIZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4,N4'-di([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3220308.png)

![(S,S)-(COD)Ir[Bn-SpinPHOX]](/img/structure/B3220315.png)

![(R,S)-(COD)Ir[iPr-SpinPHOX]](/img/structure/B3220320.png)

![2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester](/img/structure/B3220327.png)

![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B3220394.png)